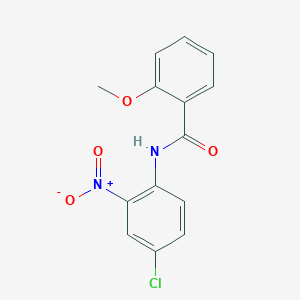
N-(4-chloro-2-nitrophenyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-nitrophenyl)-2-methoxybenzamide, also known as CNB-001, is a chemical compound that has been studied for its potential therapeutic applications in various neurological disorders. It belongs to the class of nitrophenyl benzamide derivatives and has been found to exhibit neuroprotective properties.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-nitrophenyl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has been found to exhibit neuroprotective properties by reducing oxidative stress, inflammation, and apoptosis. N-(4-chloro-2-nitrophenyl)-2-methoxybenzamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Wirkmechanismus
The exact mechanism of action of N-(4-chloro-2-nitrophenyl)-2-methoxybenzamide is not fully understood. However, it has been proposed that the compound exerts its neuroprotective effects by modulating various signaling pathways involved in cell survival and death. N-(4-chloro-2-nitrophenyl)-2-methoxybenzamide has been found to activate the PI3K/Akt pathway and inhibit the JNK signaling pathway, which are known to play a crucial role in neuronal survival and death.
Biochemical and Physiological Effects:
N-(4-chloro-2-nitrophenyl)-2-methoxybenzamide has been found to exhibit antioxidant and anti-inflammatory properties. It has been shown to reduce the levels of reactive oxygen species and pro-inflammatory cytokines in animal models of neurodegenerative diseases. N-(4-chloro-2-nitrophenyl)-2-methoxybenzamide has also been found to improve mitochondrial function and increase ATP production in neurons.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chloro-2-nitrophenyl)-2-methoxybenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to be non-toxic and well-tolerated in animal studies. However, one of the limitations of N-(4-chloro-2-nitrophenyl)-2-methoxybenzamide is its poor solubility in water, which can limit its bioavailability and efficacy in vivo.
Zukünftige Richtungen
For the study of N-(4-chloro-2-nitrophenyl)-2-methoxybenzamide include the potential use in the treatment of traumatic brain injury, development of more soluble derivatives, and further studies to understand its mechanism of action.
Synthesemethoden
N-(4-chloro-2-nitrophenyl)-2-methoxybenzamide can be synthesized through a multi-step process involving the reaction of 4-chloro-2-nitroaniline with 2-methoxybenzoyl chloride in the presence of a base. The resulting intermediate is then subjected to further reactions to yield N-(4-chloro-2-nitrophenyl)-2-methoxybenzamide. The synthesis method has been optimized to obtain high yields and purity of the compound.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-nitrophenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-21-13-5-3-2-4-10(13)14(18)16-11-7-6-9(15)8-12(11)17(19)20/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMHJZQASWGTIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5752711 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5204513.png)
![1-[4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5204517.png)
![ethyl 4-{[5-(3-bromo-4,5-diethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B5204528.png)
![1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine](/img/structure/B5204531.png)

![2-{[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5204545.png)






![2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5204583.png)
![4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)-N-phenylbenzamide](/img/structure/B5204592.png)